molecular formula C7H6O2 B018108 3-Hydroxybenzaldehyde CAS No. 100-83-4

3-Hydroxybenzaldehyde

Cat. No. B018108
CAS RN: 100-83-4
M. Wt: 122.12 g/mol
InChI Key: IAVREABSGIHHMO-UHFFFAOYSA-N
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Description

3-Hydroxybenzaldehyde is an organic compound with the formula HOC6H4CHO . It is a colorless solid, although most samples appear tan . It is a precursor compound for phenolic compounds, such as Protocatechualdehyde . It is used as an intermediate for dyes, plastics, pharmaceuticals, and bactericides .


Synthesis Analysis

3-Hydroxybenzaldehyde can be synthesized from 3-nitrobenzaldehyde in a sequence of nitro group reduction, diazotization of the amine, and hydrolysis . It can also be used as a reactant along with ethyl acetoacetate and thiourea in the synthesis of corresponding dihydropyrimidine-2-thione (monastrol), using Yb (OTf) 3 as a catalyst by Biginelli cyclocondensation reaction .


Molecular Structure Analysis

The molecular formula of 3-Hydroxybenzaldehyde is C7H6O2 . The molecular weight is 122.1213 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

3-Hydroxybenzaldehyde can be oxidized by bubbling air through a hot aqueous sodium hydroxide suspension to produce 3-hydroxybenzoic acid . It can also be used as a reactant along with ethyl acetoacetate and thiourea in the synthesis of corresponding dihydropyrimidine-2-thione (monastrol), using Yb (OTf) 3 as a catalyst by Biginelli cyclocondensation reaction .


Physical And Chemical Properties Analysis

3-Hydroxybenzaldehyde has a melting point of 100-103 °C (lit.) and a boiling point of 191 °C50 mm Hg (lit.) . It is soluble in DMSO and Methanol . It has a density of 1.1179 .

Scientific Research Applications

Vasculoprotective Effects

3-Hydroxybenzaldehyde has been studied for its vasculoprotective effects. It has been found to prevent PDGF-induced vascular smooth muscle cells (VSMCs) migration and proliferation . It also inhibited inflammatory markers and signaling molecules in human umbilical vein endothelial cells (HUVECs) .

Use in PVC Membrane Sensor

3-Hydroxybenzaldehyde is used as an ionophore during the development of a highly selective and sensitive PVC membrane sensor. This sensor can be used as a Tb3+ ion selective electrode .

Use in Biginelli Cyclocondensation Reaction

3-Hydroxybenzaldehyde can be used as a reactant along with ethyl acetoacetate and thiourea in the synthesis of corresponding dihydropyrimidine-2-thione (monastrol). This reaction uses Yb (OTf) 3 as a catalyst and is known as the Biginelli cyclocondensation reaction .

Use in Organic Compounds

3-Hydroxybenzaldehyde is used in the production of organic compounds. It is a part of organooxygen compounds and carbonyl compounds .

Use in Complex Aldehydes

3-Hydroxybenzaldehyde is used in the production of complex aldehydes. It is a key component in the synthesis of these complex structures .

Use in Real-Time PCR

3-Hydroxybenzaldehyde is used in applications related to Real-Time PCR. It is a part of the Acros Organics product portfolio .

Safety And Hazards

3-Hydroxybenzaldehyde is considered hazardous. It is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

3-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-2-1-3-7(9)4-6/h1-5,9H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IAVREABSGIHHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6O2
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DSSTOX Substance ID

DTXSID7059220
Record name 3-Hydroxybenzaldehyde
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Molecular Weight

122.12 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 3-Hydroxybenzaldehyde
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Vapor Pressure

0.01 [mmHg]
Record name 3-Hydroxybenzaldehyde
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Product Name

3-Hydroxybenzaldehyde

CAS RN

100-83-4
Record name 3-Hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

Analogously to Example 1a, 750 mg of product is obtained from 5 g of ammonium acetate, 875 μl of cyanoacetic acid ethyl ester, 1.13 ml of 3,3-dimethyl-2-butanone and 1 g of 3-hydroxybenzaldehyde.
Quantity
875 μL
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Analogously to Example 1a, 750 mg of product is obtained from 5 g of ammonium acetate, 875 μl of cyanoacetic acid ethyl ester, 815 μl of cyclopropylmethylketone and 1 g of 3-hydroxybenzaldehyde.
Quantity
875 μL
Type
reactant
Reaction Step One
Quantity
815 μL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Analogously to Example 1a, 1.82 g of product is obtained from 7.57 g of ammonium acetate, 1.31 ml of cyanoacetic acid ethyl ester, 1.36 ml of 4-acetylpyridine and 1.5 g of 3-hydroxybenzaldehyde.
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

For example, in Case No. 9 of the above table, the yield of the para nitro isomer (4-nitro isomer), i.e., 5-hydroxy-2-nitrobenzonitrile, is 32.5%, and in Case No. 10 the yield of the para nitro isomer, i.e., 5-hydroxy-2-nitrobenzaldehyde, is 38.47%. Studies have been done in order to separate a single objective nitrated product from such an isomeric mixture. For example, Hornig reported that 5-hydroxy-2-nitrobenzaldehyde in purified form was obtained in 34% yield by recrystallization from water after direct nitration of 3-hydroxybenzaldehyde in benzene. The present inventors followed this procedure, but could not achieve the objective of obtaining the pure product in such a high yield.
[Compound]
Name
para nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
para nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxybenzaldehyde
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Reactant of Route 3
3-Hydroxybenzaldehyde
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Hydroxybenzaldehyde

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